molecular formula C11H12F4O2 B8000177 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol

Cat. No.: B8000177
M. Wt: 252.20 g/mol
InChI Key: ODFKAWBEWBVQAK-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, linked to a butanol chain. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6,9,16H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFKAWBEWBVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of fluorinated compounds in targeting protein kinases, which are critical in cancer progression. The compound has shown promise in inhibiting various tyrosine kinases associated with neoplastic diseases, including leukemia and solid tumors. Specifically, it has been noted for its efficacy against HER-2 c-erbB2 tyrosine kinase, which is significant in breast cancer treatment .

Antibacterial Properties

Research indicates that fluorinated compounds exhibit varying degrees of antibacterial activity. For instance, derivatives of similar structures have been tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibition. The presence of fluorine atoms enhances the lipophilicity and bioactivity of these compounds, making them suitable candidates for developing new antibacterial agents .

Pesticidal Activity

Fluorinated phenolic compounds have been investigated for their pesticidal properties. The introduction of trifluoromethoxy groups in aromatic systems has been linked to increased potency against specific pests. This makes 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol a candidate for further exploration in agricultural applications, particularly as a herbicide or insecticide .

Structure-Activity Relationship (SAR)

Understanding the SAR of fluorinated compounds is crucial for optimizing their efficacy and safety profiles. The incorporation of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of the molecules. Studies suggest that the trifluoromethoxy group enhances metabolic stability while improving binding affinity to target proteins .

Case Studies

StudyFindingsApplication
Raache et al. (2024)Developed fluorinated imines with antibacterial properties against clinical strainsPotential use in antibiotic formulations
Cheng et al. (2012)Investigated Schiff bases with fluorinated moieties showing significant antibacterial activityDevelopment of new antibacterial agents
Patent US7169791B2Identified inhibitors of tyrosine kinases effective against various cancersCancer treatment applications

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

1-[4-(Trifluoromethoxy)phenyl]-1-butanol
  • Key Difference : Lacks the 3-fluoro substituent.
  • Impact: The absence of the electron-withdrawing fluorine atom reduces the compound’s overall polarity and may alter its interaction with biological targets. Trifluoromethoxy groups are known to enhance lipophilicity compared to methoxy (-OCH₃) groups, improving membrane permeability .
1-[3-Fluoro-4-methoxyphenyl]-1-butanol
  • Key Difference : Replaces -OCF₃ with -OCH₃ .
  • For example, a related compound, [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol, has a melting point of 107°C and molecular weight 259.24 g/mol, highlighting the influence of trifluoromethyl groups on physical properties .
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol
  • Key Difference: Features a nitro (-NO₂) group and phenol (-OH) instead of butanol.
  • Phenolic -OH groups enhance acidity (pKa ~10) compared to aliphatic alcohols (pKa ~16–19), affecting solubility and bioavailability .

Physicochemical Properties (Hypothetical Data Table)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP*
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol C₁₁H₁₂F₄O₂ ~268.2 3-F, 4-OCF₃, butanol ~3.5
1-[4-(Trifluoromethoxy)phenyl]-1-butanol C₁₁H₁₃F₃O₂ ~254.2 4-OCF₃, butanol ~3.2
1-[3-Fluoro-4-methoxyphenyl]-1-butanol C₁₁H₁₃FO₂ ~212.2 3-F, 4-OCH₃, butanol ~2.8

*LogP (octanol-water partition coefficient) estimates based on substituent contributions: Fluorine (+0.14 per F), -OCF₃ (+1.04), -OCH₃ (+0.02) .

Biological Activity

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethoxy groups enhances the compound's lipophilicity, metabolic stability, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing fluorinated phenyl groups have shown promising results in inhibiting tumor cell proliferation. In a study involving various fluorinated compounds, those with trifluoromethoxy substitutions demonstrated enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases (G0/G1 or G2/M) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Compound AA549 (lung cancer)15.2Cell cycle arrest
Compound BHeLa (cervical cancer)10.5Apoptosis induction

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation. Preliminary data suggest that it may inhibit monoacylglycerol lipase (MAGL), an enzyme linked to the endocannabinoid system and cancer progression .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (μM)
Monoacylglycerol lipase (MAGL)Competitive inhibitionTBD
Cyclooxygenase-2 (COX-2)Non-competitiveTBD
Lipoxygenase-5 (LOX-5)CompetitiveTBD

Other Pharmacological Effects

In addition to anticancer properties, the compound has shown potential in other pharmacological areas:

  • Anti-inflammatory activity: Some studies indicate that similar fluorinated compounds can reduce inflammation markers in vitro.
  • Antimicrobial properties: The presence of the trifluoromethoxy group has been linked to increased antimicrobial activity against various bacteria and fungi .

Case Studies

One notable case study involved a series of fluorinated phenolic compounds where this compound was tested for its efficacy against resistant strains of cancer cells. The study highlighted the compound's ability to overcome resistance mechanisms typically seen in chemotherapy treatments .

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